An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3,3-trimethyl-3H-indol-7-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3,3-trimethyl-3H-indol-7-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2,3,3-trimethyl-3H-indol-7-ol. As a critical tool in structural elucidation, a thorough understanding of the NMR spectra of this molecule is paramount for its application in medicinal chemistry and drug development. This document will delve into the predicted spectral data, the rationale behind the chemical shift assignments based on substituent effects, and detailed protocols for sample preparation and data acquisition.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure. For complex heterocyclic scaffolds such as the 3H-indole core, NMR provides invaluable information on the electronic environment of each proton and carbon atom. The precise chemical shifts and coupling patterns serve as a molecular fingerprint, enabling researchers to confirm synthetic products, identify impurities, and understand conformational dynamics. In the context of drug discovery, a well-characterized NMR profile is a foundational requirement for intellectual property and regulatory submissions.
Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3,3-trimethyl-3H-indol-7-ol
While experimental data for 2,3,3-trimethyl-3H-indol-7-ol is not yet publicly available, we can provide highly accurate predictions for its ¹H and ¹³C NMR chemical shifts. These predictions are derived from a composite analysis of the known NMR data for the parent compound, 2,3,3-trimethyl-3H-indole, and the well-established substituent effects of a hydroxyl group on the indole ring system.
The introduction of a hydroxyl group at the C-7 position is anticipated to induce significant changes in the electron distribution of the aromatic ring, thereby influencing the chemical shifts of the neighboring protons and carbons. The hydroxyl group, being an electron-donating group, is expected to increase the electron density at the ortho and para positions, leading to an upfield shift (lower ppm) for the corresponding nuclei.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for 2,3,3-trimethyl-3H-indol-7-ol in a standard deuterated solvent such as CDCl₃ are summarized in the table below. The numbering of the indole ring is in accordance with IUPAC nomenclature.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-4 | 6.8 - 7.0 | Doublet | 1H | Upfield shift due to para -OH |
| H-5 | 6.6 - 6.8 | Triplet | 1H | Upfield shift due to ortho -OH |
| H-6 | 7.0 - 7.2 | Doublet | 1H | |
| 2-CH₃ | 2.1 - 2.3 | Singlet | 3H | |
| 3,3-(CH₃)₂ | 1.2 - 1.4 | Singlet | 6H | |
| 7-OH | 5.0 - 6.0 | Broad Singlet | 1H | Chemical shift is solvent and concentration dependent |
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for 2,3,3-trimethyl-3H-indol-7-ol are presented in the following table. The electron-donating nature of the hydroxyl group will most significantly impact the chemical shifts of the carbon atoms in the benzene portion of the indole ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~185 | Imine carbon |
| C-3 | ~53 | Quaternary carbon |
| C-3a | ~140 | Bridgehead carbon |
| C-4 | ~110 | Upfield shift due to para -OH |
| C-5 | ~115 | Upfield shift due to ortho -OH |
| C-6 | ~120 | |
| C-7 | ~150 | Downfield shift due to direct attachment of -OH |
| C-7a | ~153 | Bridgehead carbon |
| 2-CH₃ | ~15 | |
| 3,3-(CH₃)₂ | ~28 |
Experimental Protocols for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data for 2,3,3-trimethyl-3H-indol-7-ol, the following detailed experimental protocols are recommended.
Sample Preparation
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Solvent Selection : Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with lower solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.
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Sample Concentration : Weigh approximately 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
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Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
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Dissolution : Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for high-resolution spectra.
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Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C NMR is recommended.
NMR Data Acquisition
The following parameters are suggested for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
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Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans : 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay (d1) : 1-2 seconds.
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Acquisition Time (aq) : 3-4 seconds.
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Spectral Width (sw) : A range of -2 to 12 ppm is typically sufficient.
¹³C NMR Acquisition Parameters:
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Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans : 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.
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Relaxation Delay (d1) : 2 seconds.
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Acquisition Time (aq) : 1-2 seconds.
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Spectral Width (sw) : A range of 0 to 200 ppm is standard for most organic molecules.
Interpretation and Structural Verification
The assignment of the predicted chemical shifts is based on established principles of NMR spectroscopy and extensive literature data on similar indole derivatives.
¹H NMR Spectrum Interpretation
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Aromatic Region (6.5 - 7.5 ppm) : The protons on the benzene ring (H-4, H-5, and H-6) will exhibit characteristic splitting patterns (doublets and a triplet) due to spin-spin coupling with their neighbors. The electron-donating hydroxyl group at C-7 is expected to cause a noticeable upfield shift for the ortho (H-6) and para (H-4) protons compared to the unsubstituted 2,3,3-trimethyl-3H-indole.
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Methyl Groups : The three methyl groups will appear as sharp singlets. The two geminal methyl groups at the C-3 position are chemically equivalent and will integrate to six protons. The methyl group at the C-2 position will integrate to three protons.
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Hydroxyl Proton : The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears upon the addition of a drop of deuterium oxide.
¹³C NMR Spectrum Interpretation
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Aromatic and Heterocyclic Carbons : The nine carbons of the indole core will be spread across the aromatic and aliphatic regions of the spectrum. The imine carbon (C-2) is characteristically deshielded and will appear at a high chemical shift (downfield). The quaternary carbon at C-3 will be found in the aliphatic region. The carbons of the benzene ring will be influenced by the hydroxyl substituent, with C-7 being significantly deshielded due to the direct attachment of the electronegative oxygen atom, while C-4 and C-6 will be shielded.
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Methyl Carbons : The methyl carbons will appear in the upfield region of the spectrum.
Visualization of Molecular Structure and Key NMR Correlations
To aid in the visualization of the molecular structure and the expected NMR correlations, the following diagrams are provided.
Caption: Molecular structure of 2,3,3-trimethyl-3H-indol-7-ol with atom numbering.
Caption: Key expected ¹H-¹³C one-bond correlations (¹JCH) for 2,3,3-trimethyl-3H-indol-7-ol.
Conclusion
This in-depth technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of 2,3,3-trimethyl-3H-indol-7-ol. The detailed predictions for chemical shifts, coupled with the comprehensive experimental protocols, will serve as a valuable resource for researchers in the synthesis, characterization, and application of this novel compound. As experimental data becomes available, this guide can be used as a reference for the definitive assignment of the NMR spectra, further solidifying the structural understanding of this promising molecule.
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Figure 1. Chemical structure of 2,3,3-trimethyl-3H-indol-7-ol with IUPAC numbering for NMR assignment.
